Voreloxin Hydrochloride

Description

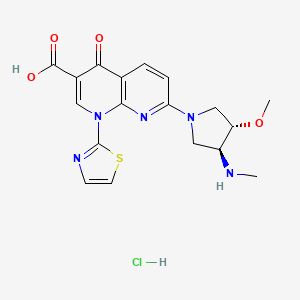

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZCCQHWCOXGCL-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438412 | |

| Record name | Voreloxin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175519-16-1 | |

| Record name | Voreloxin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Voreloxin Hydrochloride mechanism of action in AML

An In-depth Technical Guide on the Core Mechanism of Action of Voreloxin Hydrochloride in Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Voreloxin (formerly SNS-595) is a first-in-class anticancer agent, structurally identified as a quinolone derivative, that demonstrates significant cytotoxic activity against Acute Myeloid Leukemia (AML) cells. Its mechanism of action is centered on the dual properties of DNA intercalation and poisoning of topoisomerase II, a critical enzyme for DNA replication and maintenance. This targeted action induces site-selective, replication-dependent DNA double-strand breaks, triggering a cascade of cellular events that culminate in G2 phase cell cycle arrest and apoptosis. Notably, Voreloxin's efficacy appears to be independent of p53 tumor suppressor status and circumvents common drug resistance mechanisms, such as P-glycoprotein (P-gp) mediated efflux, positioning it as a promising agent in the landscape of AML therapeutics.

Core Mechanism of Action

Voreloxin's antineoplastic activity is a multi-step process initiated by its interaction with cellular DNA.[1][2]

-

DNA Intercalation: As a planar naphthyridine analog, Voreloxin inserts itself between the base pairs of the DNA double helix.[1][3][4] This intercalation is not random; it preferentially targets GC-rich regions, a characteristic that distinguishes it from other topoisomerase II inhibitors like anthracyclines.[1][4][5] This property is critical for its subsequent actions and is a prerequisite for its cytotoxicity.[1][2][6]

-

Topoisomerase II Poisoning: Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks (DSBs).[3] Voreloxin acts as a "Topo II poison" by stabilizing the covalent complex formed between Topo II and the cleaved DNA.[1][3][4] This prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of permanent, lethal DSBs.[3][7]

-

Induction of DNA Damage Response: The accumulation of DSBs triggers a robust DNA Damage Response (DDR). This is evidenced by the phosphorylation of histone variant H2AX to form γH2AX, a sensitive biomarker for DSBs, which accumulates at the sites of damage.[8][9]

-

Cell Cycle Arrest and Apoptosis: The extensive DNA damage and activation of the DDR leads to an irreversible arrest of the cell cycle in the G2 phase.[1][2][3] Unable to repair the damage and proceed through mitosis, the cell is ultimately directed towards programmed cell death, or apoptosis.[1][2][3] This is mediated through the activation of effector caspases, such as caspase-3.[3]

A key feature of Voreloxin is its ability to function in cells with mutated or deficient p53, a common feature in chemotherapy-resistant AML.[3][10] Furthermore, Voreloxin is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance in cancer.[1][4][11]

Quantitative Data Summary

The cytotoxic and synergistic effects of Voreloxin have been quantified in both primary AML patient samples and established leukemia cell lines.

Table 1: Cytotoxicity of Voreloxin in AML Models

| Model System | Metric | Voreloxin Value | Comparator Value | Reference(s) |

|---|---|---|---|---|

| Primary AML Blasts (n=88) | LD₅₀ (48h) | 2.30 µM (± 1.87) | 4.9 µM (± 5.0) (Cytarabine) | [3][7][10] |

| MV4-11 (AML) Cell Line | IC₅₀ (72h) | 95 nM (± 8) | 1,457 nM (± 127) (Cytarabine) | [4] |

| HL-60 (APL) Cell Line | IC₅₀ (72h) | 884 nM (± 114) | - | [4] |

| HL-60 (APL) Cell Line | Apoptosis | 0.06 µM for 50% | - | [3] |

| NB4 (APL) Cell Line | Apoptosis | 0.20 µM for 50% | - |[3] |

Table 2: Synergy with Cytarabine in Primary AML Blasts

| Parameter | Value | Interpretation | Reference(s) |

|---|---|---|---|

| Patient Samples Showing Synergy | 22 out of 25 | High rate of synergistic interaction | [3][7][10] |

| Mean Combination Index (CI) | 0.79 | CI < 1.0 indicates synergy |[3][7][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate Voreloxin's mechanism of action.

Cell Viability / Cytotoxicity Assay (MTS/MTT)

This protocol determines the concentration of Voreloxin required to reduce the viability of AML cells.

-

Cell Preparation: Culture AML cell lines (e.g., HL-60, MV4-11) or isolate primary mononuclear cells from AML patient bone marrow/peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Seeding: Seed cells in a 96-well microtiter plate at a density of 1-2 x 10⁵ cells/mL (100 µL/well) in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

-

Drug Treatment: Prepare serial dilutions of Voreloxin and comparator drugs (e.g., Cytarabine) in culture medium. Add 100 µL of the 2x drug solutions to the wells to achieve the final desired concentrations. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C. The MTS reagent is converted to a soluble formazan product, while MTT forms an insoluble crystal that must be solubilized with 100 µL of DMSO or solubilization buffer.

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of drug concentration and use non-linear regression to calculate the LD₅₀ or IC₅₀ values.

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[12][13][14][15][16]

-

Cell Culture and Treatment: Culture 1-5 x 10⁵ AML cells and treat with various concentrations of Voreloxin (and controls) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes. For adherent cells, use a gentle non-enzymatic detachment method.

-

Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again. Carefully aspirate the supernatant.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

-

Data Analysis: Gate the cell population and create a quadrant plot of Annexin V-FITC vs. PI fluorescence.

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (non-apoptotic).

-

Topoisomerase II Inhibition Assay (DNA Relaxation)

This biochemical assay confirms Voreloxin's direct inhibitory effect on Topoisomerase II activity.[17][18][19][20]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing 1X Topo II reaction buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT), 1 mM ATP, and ~200-300 ng of supercoiled plasmid DNA (e.g., pBR322).

-

Inhibitor Addition: Add varying concentrations of Voreloxin (or a known inhibitor like etoposide as a positive control) to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Add a defined unit of purified human Topoisomerase IIα enzyme to each tube (except a no-enzyme control).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a protein denaturant (SDS), such as STEB (40% Sucrose, 100 mM Tris-HCl, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the different DNA topoisomers are separated.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV illumination.

-

Interpretation:

-

No Enzyme Lane: Shows a fast-migrating band of supercoiled DNA.

-

Enzyme, No Drug Lane: Shows a slower-migrating band of relaxed DNA, indicating full enzyme activity.

-

Voreloxin Lanes: Inhibition of the enzyme is demonstrated by the persistence of the supercoiled DNA band. The degree of inhibition correlates with the Voreloxin concentration.

-

References

- 1. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. inspiralis.com [inspiralis.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of SNS-595: DNA Intercalation and Topoisomerase II Inhibition

Introduction

SNS-595, also known as vosaroxin, is a first-in-class anticancer quinolone derivative that has demonstrated significant potential in the treatment of various malignancies, particularly acute myeloid leukemia (AML).[1] Structurally distinct from other topoisomerase II inhibitors, vosaroxin exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and subsequent inhibition of topoisomerase II.[2] This unique mode of action contributes to its efficacy in both preclinical and clinical settings. This guide provides a comprehensive overview of the core mechanisms of SNS-595, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

Vosaroxin's primary mechanism involves two synergistic actions:

-

DNA Intercalation: As a DNA intercalating agent, vosaroxin inserts itself between the base pairs of the DNA double helix. This interaction preferentially occurs at GC-rich sequences.[3] This physical insertion alters the structure of the DNA, leading to a cascade of cellular responses.

-

Topoisomerase II Inhibition: Following intercalation, vosaroxin poisons topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, vosaroxin prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA double-strand breaks.[2]

The culmination of these events is the induction of G2/M phase cell cycle arrest and the initiation of apoptosis, or programmed cell death.[3] A key feature of vosaroxin is its ability to evade common drug resistance mechanisms, such as P-glycoprotein efflux, and its activity is independent of p53 status.[4]

Signaling Pathway of SNS-595 Action

References

- 1. Vosaroxin is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viscosity dependence of ethidium-DNA intercalation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Voreloxin Hydrochloride: A Deep Dive into its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voreloxin hydrochloride (formerly SNS-595) is a first-in-class anticancer agent, a quinolone derivative that has demonstrated significant activity in both preclinical and clinical settings, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its mechanism of action is centered on the disruption of fundamental cellular processes, primarily DNA replication and integrity, leading to cell cycle arrest and programmed cell death. This technical guide provides an in-depth exploration of the cellular pathways affected by Voreloxin, presenting quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms to support further research and drug development efforts.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

Voreloxin's primary mode of action is a dual assault on cellular DNA. It functions as both a DNA intercalating agent and a topoisomerase II poison.[1][2][3][4][5][6]

-

DNA Intercalation: Voreloxin inserts itself between the base pairs of the DNA double helix. This intercalation is a prerequisite for its cytotoxic activity.[2] A non-intercalating analog of Voreloxin showed no inhibition of cell proliferation or induction of G2 arrest, highlighting the critical nature of this step.[2]

-

Topoisomerase II Poisoning: Following intercalation, Voreloxin poisons topoisomerase II, an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation.[2][7][8] It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which results in the accumulation of permanent DNA double-strand breaks (DSBs).[2][4][6] This action is site-selective, targeting GC-rich regions of DNA.[3]

The consequence of these actions is the induction of significant DNA damage, which triggers a cascade of cellular responses.

Key Cellular Pathways Modulated by Voreloxin

The DNA damage induced by Voreloxin instigates responses in several critical cellular pathways, ultimately determining the fate of the cancer cell.

DNA Damage Response and Cell Cycle Arrest

The formation of DSBs by Voreloxin activates the cell's DNA damage response (DDR) pathways. This leads to a halt in the cell cycle, providing the cell an opportunity to repair the damage. However, the extensive and irreparable damage caused by Voreloxin pushes the cell towards apoptosis.

Biochemical and cell-based studies have consistently shown that Voreloxin treatment leads to an arrest in the G2 phase of the cell cycle.[1][2][9] There is also an observed accumulation of cells in the S phase.[1][10] This G2 arrest is, at least in part, dependent on the presence of topoisomerase II.[6] The cell cycle changes are statistically significant, as confirmed by ANOVA in studies with NB4 and HL-60 cell lines (P=0.0001 and P=0.0009, respectively).[1][10]

Apoptotic Pathway Activation

When the DNA damage is beyond repair, the cell initiates apoptosis, or programmed cell death. Voreloxin has been shown to be a potent inducer of apoptosis.[1][2][8] A key event in this process is the activation of caspase-3, a critical executioner caspase.[1] Studies have demonstrated a significant, dose-dependent increase in activated caspase-3 in myeloid leukemia cells treated with Voreloxin.[1]

Importantly, Voreloxin's ability to induce apoptosis appears to be independent of the tumor suppressor protein p53. The drug retains activity in p53-null cell lines, suggesting it can bypass a common mechanism of chemoresistance.[7][8]

Homologous Recombination Repair

The repair of Voreloxin-induced DSBs is critically dependent on the homologous recombination repair (HRR) pathway.[11] This finding suggests a potential for synthetic lethality when combining Voreloxin with inhibitors of the HRR pathway, offering a promising avenue for future therapeutic strategies.[11]

Quantitative Analysis of Voreloxin's Cellular Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of Voreloxin's potency and efficacy.

Table 1: In Vitro Cytotoxicity of Voreloxin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | LD50 (µM) | Citation(s) |

| NB4 | Acute Promyelocytic Leukemia | - | 0.203 | [1] |

| HL-60 | Acute Promyelocytic Leukemia | 884 ± 114 | 0.061 | [1][3] |

| MV4-11 | Acute Myeloid Leukemia | 95 ± 8 | - | [3] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 166 ± 0.4 | - | [3] |

| K562 | Chronic Myelogenous Leukemia | - | - | [7][8] |

| A549 | Lung Cancer | - | - | [9] |

| Various (11) | Solid Tumors | 40 - 970 | - | [12] |

| Primary AML Blasts | Acute Myeloid Leukemia | - | 2.30 (± 1.87) | [7][8] |

Table 2: Effect of Voreloxin on Cell Cycle Distribution in Myeloid Leukemia Cell Lines (12h treatment)

| Cell Line | Voreloxin Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Citation(s) |

| NB4 | Control | 55 | 30 | 15 | [1][10] |

| 0.1 | 35 | 45 | 20 | [1][10] | |

| 0.2 | 20 | 50 | 30 | [1][10] | |

| HL-60 | Control | 60 | 25 | 15 | [1][10] |

| 0.05 | 40 | 40 | 20 | [1][10] | |

| 0.1 | 25 | 50 | 25 | [1][10] |

Table 3: In Vivo Efficacy of Voreloxin in Xenograft Models

| Xenograft Model | Tumor Type | Voreloxin Dose/Schedule | Tumor Growth Inhibition (%) | Citation(s) |

| KB | Nasopharyngeal Carcinoma | 20 mg/kg weekly x 5 | 86 | [12] |

| Various Solid Tumors | Breast, Ovarian, Colon, etc. | Dose-dependent | 63 - 88 | [12] |

| LM-3 Jck | Hematologic | - | 97 - 99 | [13] |

| CCRF-CEM | Hematologic | - | 98 | [13] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTS Reagent Addition: Following incubation, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 or LD50 values are determined by plotting cell viability against drug concentration.[7]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with Voreloxin for a specified time (e.g., 12 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. For more detailed analysis, cells can be pulsed with Bromodeoxyuridine (BrdU) before harvesting and stained with an anti-BrdU antibody.[2][6]

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[1][10]

Apoptosis Detection (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with Voreloxin for a specified period (e.g., 48 hours).

-

Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added.

-

Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: Cells are categorized into four populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[7]

Caspase-3 Activation Assay

-

Cell Treatment: Cells are treated with various concentrations of Voreloxin for a specified time (e.g., 48 hours).

-

Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular proteins.

-

Staining: Cells are incubated with a fluorescently labeled antibody specific for activated caspase-3.

-

Flow Cytometry: The fluorescence intensity of individual cells is measured by flow cytometry.

-

Data Analysis: The percentage of cells with activated caspase-3 is quantified.[1]

DNA Relaxation Assay

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified topoisomerase IIα, ATP, and a reaction buffer.

-

Voreloxin Addition: Voreloxin is added to the reaction mixtures at various concentrations.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for topoisomerase II-mediated DNA relaxation.

-

Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.

-

Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing Voreloxin concentration.[7]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows associated with Voreloxin's mechanism of action.

References

- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]

- 5. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. haematologica.org [haematologica.org]

- 8. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]

- 11. Homologous recombination repair is essential for repair of vosaroxin-induced DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Preclinical Profile of Voreloxin: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voreloxin (formerly SNS-595) is a first-in-class anticancer agent that has demonstrated significant preclinical activity in a variety of solid tumor models. As a naphthyridine analog, Voreloxin introduces a novel chemical scaffold to the landscape of topoisomerase II inhibitors. Its dual mechanism of action, involving DNA intercalation and subsequent poisoning of topoisomerase II, leads to site-selective DNA double-strand breaks, G2 cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the preclinical studies of Voreloxin in solid tumors, with a focus on its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

Introduction

Voreloxin is a quinolone derivative that has been investigated for the treatment of various malignancies, including solid tumors.[1][2] Its unique chemical structure and mechanism of action differentiate it from other topoisomerase II inhibitors, such as anthracyclines and etoposide.[3] Notably, Voreloxin has shown activity in multidrug-resistant tumor models, suggesting its potential to overcome common resistance mechanisms.[1][4] This document synthesizes the available preclinical data to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

In Vitro Efficacy in Solid Tumor Cell Lines

Voreloxin has demonstrated broad anti-proliferative activity across a panel of human solid tumor cell lines. Cytotoxicity was primarily assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Voreloxin in Solid Tumor Cell Lines

| Cell Line Origin | Number of Cell Lines Tested | IC50 Range (µM) |

| Various Solid Tumors | 11 | 0.04 - 0.97[1] |

Note: The specific IC50 values for each of the 11 individual solid tumor cell lines are not publicly available in the reviewed literature. The provided range is based on the summary data from preclinical studies.

In Vivo Efficacy in Solid Tumor Xenograft Models

The anti-tumor activity of Voreloxin has been evaluated in numerous human tumor xenograft and murine syngeneic models. These studies have consistently shown dose-dependent tumor growth inhibition.

Data Presentation

Table 2: In Vivo Anti-tumor Activity of Voreloxin in Solid Tumor Xenograft Models

| Tumor Type | Number of Models Tested | Tumor Growth Inhibition (%) | Dosing Schedule Example |

| Breast, Ovarian, Colon, Lung, Gastric, Melanoma | 10 out of 11 | 63 - 88[1] | 20 mg/kg, weekly, for five doses (in a KB nasopharyngeal carcinoma model resulted in 86% inhibition)[1] |

Note: The specific tumor growth inhibition percentages for each of the 10 individual solid tumor xenograft models are not publicly available in the reviewed literature. The provided range is based on the summary data from preclinical studies.

Mechanism of Action

Voreloxin's anticancer activity stems from its ability to function as a dual-action topoisomerase II poison.

-

DNA Intercalation: Voreloxin first intercalates into the DNA double helix.[3]

-

Topoisomerase II Inhibition: This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[3]

-

DNA Damage: The stabilized complex leads to the accumulation of DNA double-strand breaks.[3]

-

Cell Cycle Arrest: The DNA damage triggers a cellular response, leading to an arrest in the G2 phase of the cell cycle.[3]

-

Apoptosis: Ultimately, the extensive DNA damage and cell cycle arrest induce programmed cell death (apoptosis), characterized by the activation of caspases such as caspase-3.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of Voreloxin.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on standard MTT assay procedures and information from preclinical studies of Voreloxin.[1]

-

Cell Plating:

-

Harvest and count solid tumor cells from culture.

-

Seed cells into 96-well microtiter plates at a predetermined optimal density.

-

Incubate plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Voreloxin in culture medium.

-

Remove the overnight culture medium from the plates and add the Voreloxin dilutions.

-

Include vehicle-only wells as a negative control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of Voreloxin that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Solid Tumor Xenograft Study

This protocol is a generalized representation based on standard xenograft study procedures and information from preclinical evaluations of Voreloxin.[1]

-

Animal Models:

-

Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

-

Tumor Cell Implantation:

-

Harvest and resuspend human solid tumor cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of tumor cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer Voreloxin intravenously at specified doses and schedules (e.g., 20 mg/kg, weekly).

-

Administer vehicle to the control group.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight regularly throughout the study.

-

The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Secondary endpoints may include survival analysis.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Logical Relationship Diagram

Caption: Logical flow of a solid tumor xenograft study.

Conclusion

The preclinical data for Voreloxin in solid tumors demonstrate its potential as a potent and broadly active anticancer agent. Its dual mechanism of DNA intercalation and topoisomerase II inhibition, coupled with its activity in drug-resistant models, warrants further investigation. This technical guide provides a foundational understanding of the preclinical profile of Voreloxin, offering valuable insights for researchers and drug development professionals exploring novel therapies for solid tumors. Further studies elucidating the specific molecular determinants of sensitivity to Voreloxin could aid in identifying patient populations most likely to benefit from this therapeutic agent.

References

- 1. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. fiercehealthcare.com [fiercehealthcare.com]

Voreloxin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Voreloxin Hydrochloride (formerly SNS-595, now known as vosaroxin) is a first-in-class anticancer agent derived from the quinolone chemical scaffold.[1][2] It has been investigated primarily for the treatment of acute myeloid leukemia (AML) and platinum-resistant ovarian cancer.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of voreloxin, summarizing key data, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacodynamics: A Dual-Action Anticancer Agent

Voreloxin's anticancer activity stems from a dual mechanism that disrupts DNA integrity and cellular replication.[1][3] It acts as both a DNA intercalating agent and a topoisomerase II poison, leading to the induction of site-selective DNA double-strand breaks, G2 phase cell cycle arrest, and ultimately, apoptosis.[1][4] A key feature of voreloxin is its activity in tumor models that are resistant to other chemotherapeutic agents, as it is not a substrate for P-glycoprotein (P-gp) efflux pumps and its action is independent of the p53 tumor suppressor protein.[2][5]

Mechanism of Action Signaling Pathway

The following diagram illustrates the molecular cascade initiated by voreloxin, culminating in apoptotic cell death.

References

- 1. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of the anticancer quinolone derivative vosaroxin, a novel inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

Voreloxin Hydrochloride: A Technical Guide to Apoptosis Induction in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voreloxin hydrochloride is a first-in-class anticancer agent that functions as a DNA intercalating agent and a topoisomerase II poison.[1][2][3][4][5][6] This dual mechanism of action leads to the generation of site-selective DNA double-strand breaks, G2 phase cell cycle arrest, and the subsequent induction of apoptosis in leukemia cells.[1][5][6] Notably, Voreloxin's pro-apoptotic activity has been demonstrated to be independent of p53 status, a significant advantage in the context of hematological malignancies where p53 mutations are common.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying Voreloxin-induced apoptosis in leukemia cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

Voreloxin exerts its cytotoxic effects through a multi-step process initiated by its interaction with DNA and topoisomerase II, a critical enzyme in DNA replication and transcription.[1][5][6]

-

DNA Intercalation: Voreloxin inserts itself into the DNA double helix.[1][5]

-

Topoisomerase II Poisoning: This intercalation stabilizes the covalent complex between topoisomerase II and DNA, preventing the enzyme from re-ligating the DNA strands after it has created a double-strand break.[1][5][6]

-

DNA Double-Strand Breaks: The accumulation of these unrepaired breaks triggers a cellular DNA damage response.[1][5]

-

G2 Cell Cycle Arrest: The cell cycle is halted at the G2 checkpoint to allow for DNA repair.[1][5]

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][5][6]

Quantitative Efficacy Data

The cytotoxic and pro-apoptotic effects of Voreloxin have been quantified in various leukemia cell lines and primary patient samples. The following tables summarize key efficacy data.

Table 1: Voreloxin LD50 Values in Leukemia Cells (48h treatment)

| Cell Type | LD50 (µM) | Reference |

| Primary AML Blasts (n=88) | 2.30 (± 1.87) | [1][2][3] |

| NB4 | 0.203 | [1] |

| HL-60 | 0.061 | [1] |

Table 2: Voreloxin IC50 Values in Leukemia Cell Lines

| Cell Line | IC50 (nM) | Reference |

| MV4-11 | 95 (± 8) | [4] |

| HL-60 | 884 (± 114) | [4] |

| CCRF-CEM | 166 (± 0.4) | [4] |

Signaling Pathways in Voreloxin-Induced Apoptosis

Voreloxin-induced DNA damage activates a signaling cascade that culminates in the activation of executioner caspases and the dismantling of the cell. While direct experimental evidence for every step in the pathway with Voreloxin is not fully available, the known mechanisms of topoisomerase II inhibitors suggest the following sequence of events.

DNA Damage Response and Intrinsic Apoptosis Pathway

The primary pathway for Voreloxin-induced apoptosis is the intrinsic, or mitochondrial, pathway, triggered by cellular stress such as extensive DNA damage.

References

- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Voreloxin Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of Voreloxin Hydrochloride for in vitro assays. The protocols outlined below are intended to serve as a guide for researchers utilizing this potent topoisomerase II inhibitor in their studies.

Introduction to this compound

This compound is a first-in-class anticancer agent that acts as a topoisomerase II inhibitor.[1][2][3] Its mechanism of action involves the intercalation into DNA and the poisoning of the topoisomerase II enzyme.[4][5][6] This leads to the stabilization of the DNA-enzyme complex, resulting in site-selective DNA double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[1][5][7][8] Voreloxin has demonstrated broad anti-proliferative activity across a range of cancer cell lines, including those with multi-drug resistance.[9]

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible in vitro experiments. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for aqueous solutions, sterile filtration is recommended.[1]

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (45.67 mM) | Sonication and warming may be required to achieve higher concentrations.[10] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[10] |

| Water | Insoluble | This compound is generally considered insoluble in water.[10] |

| Ethanol | Insoluble | This compound is generally considered insoluble in ethanol.[10] |

Note: The solubility of compounds can vary slightly between different batches and due to experimental conditions. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator bath (optional)

Protocol:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.379 mg of this compound (Molecular Weight: 437.9 g/mol ).

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, sonicate the vial in a water bath for short intervals to aid solubilization. Gentle warming to 37°C can also be applied.[11]

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When ready to use, thaw an aliquot at room temperature and protected from light.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn purple.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

-

Visualizing the Mechanism and Workflow

To further aid in the understanding of this compound's mechanism and its application in vitro, the following diagrams have been generated.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vitro cytotoxicity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Topoisomerase | Apoptosis | TargetMol [targetmol.com]

- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

Determining Voreloxin IC50 Values using the MTT Assay: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Voreloxin in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Voreloxin is a first-in-class anticancer quinolone derivative that intercalates DNA and inhibits topoisomerase II, leading to double-strand DNA breaks, G2/M phase cell cycle arrest, and apoptosis.[1][2][3][4] The MTT assay is a colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. This protocol details the necessary reagents, step-by-step experimental procedure, data analysis, and visualization of the experimental workflow and Voreloxin's signaling pathway.

Introduction to Voreloxin

Voreloxin is a potent anti-tumor agent with demonstrated activity against a broad spectrum of cancer cell lines, including those resistant to other chemotherapeutic agents.[1][6] Its mechanism of action involves the dual processes of DNA intercalation and poisoning of topoisomerase II.[2][3] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks, cell cycle arrest in the G2 phase, and the induction of apoptosis.[1][2][3] In vitro studies have shown Voreloxin to have IC50 values in the nanomolar to low micromolar range across various cancer cell lines.[6]

Principle of the MTT Assay

The MTT assay is a widely used method to assess cell viability and cytotoxicity. The assay is predicated on the enzymatic activity of mitochondrial succinate dehydrogenase in metabolically active cells, which reduces the yellow MTT reagent to a purple formazan product. These insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

Voreloxin IC50 Values in Various Cancer Cell Lines

| Cell Line Type | Example Cell Lines | Reported IC50/LD50 Range | Reference |

| Various Tumor Cell Lines | 11 different lines | 0.04 - 0.97 µM | [6] |

| Myeloid Leukemia | NB4 | 0.203 µM (LD50) | [3][7] |

| Myeloid Leukemia | HL-60 | 0.061 µM (LD50) | [3][7] |

| Primary Acute Myeloid Leukemia (AML) Blasts | Patient samples (n=88) | Mean of 2.30 µM (LD50) | [4][7] |

Experimental Protocols

Materials and Reagents

-

Voreloxin (appropriate stock solution in DMSO)

-

Cancer cell line of interest (e.g., HL-60, NB4, or other relevant line)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Caption: Workflow for determining Voreloxin IC50 using the MTT assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Trypsinize adherent cells or gently collect suspension cells.

-

Perform a cell count and determine viability (e.g., using Trypan Blue).

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

-

-

Voreloxin Treatment:

-

Prepare a stock solution of Voreloxin in DMSO.

-

Perform serial dilutions of the Voreloxin stock solution in complete culture medium to achieve the desired final concentrations. A common starting range for Voreloxin is 0.01 µM to 10 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

-

Carefully remove the medium from the wells and add 100 µL of the prepared Voreloxin dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Subtract the absorbance of the blank (medium only) from all other readings.

-

Calculate the percentage of cell viability for each Voreloxin concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the Voreloxin concentration.

-

Determine the IC50 value, which is the concentration of Voreloxin that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., using GraphPad Prism or similar software).[9][10]

-

Voreloxin Signaling Pathway

References

- 1. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

- 6. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. haematologica.org [haematologica.org]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Flow Cytometry Analysis of Voreloxin-Induced Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voreloxin is a first-in-class anticancer agent, a quinolone derivative that functions as a topoisomerase II inhibitor.[1][2][3][4] Its mechanism of action involves intercalating into DNA and poisoning topoisomerase II, which leads to the accumulation of double-stranded DNA breaks.[1][2][4] This DNA damage subsequently triggers a cellular response that results in cell cycle arrest, primarily at the G2/M checkpoint, and ultimately leads to apoptosis.[1][2][4] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, making it an invaluable tool for characterizing the cytostatic effects of drugs like Voreloxin. This application note provides a detailed protocol for analyzing Voreloxin-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA of permeabilized cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Consequently, cells in the G0/G1 phase (diploid; 2N DNA content) will exhibit the lowest fluorescence, cells in the G2/M phase (tetraploid; 4N DNA content) will show double the fluorescence intensity, and cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle. Treatment with Voreloxin is expected to cause an accumulation of cells in the G2/M phase.

Data Presentation

The following table summarizes the quantitative data from a study on the effect of Voreloxin on the cell cycle distribution in human myeloid leukemia cell lines.

Table 1: Effect of Voreloxin on Cell Cycle Distribution in Myeloid Leukemia Cell Lines

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| NB4 | Control | 58.3 ± 2.5 | 28.9 ± 1.8 | 12.8 ± 1.2 |

| Voreloxin (0.5 µM, 12h) | 35.1 ± 3.1 | 42.5 ± 2.7 | 22.4 ± 1.9 | |

| HL-60 | Control | 62.1 ± 3.0 | 25.4 ± 2.1 | 12.5 ± 1.5 |

| Voreloxin (0.1 µM, 12h) | 40.2 ± 2.8 | 38.7 ± 3.3 | 21.1 ± 2.4 |

Data adapted from a study on myeloid leukemia cells.[1] The values represent the mean percentage of cells in each phase ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Voreloxin-induced cell cycle arrest and the experimental workflow for its analysis.

Experimental Protocols

Materials and Reagents

-

Cell Lines: e.g., NB4, HL-60, or other cancer cell lines of interest.

-

Voreloxin: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.

-

Complete Cell Culture Medium: Appropriate for the cell line being used.

-

Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

-

Trypsin-EDTA: For adherent cell lines.

-

70% Ethanol: Prepared with sterile, deionized water and stored at -20°C.

-

Propidium Iodide (PI) Staining Solution:

-

Propidium Iodide: 50 µg/mL

-

RNase A: 100 µg/mL

-

Triton X-100 (optional): 0.1% (v/v) to aid in nuclear permeabilization.

-

Prepare in PBS. Store protected from light at 4°C.

-

Protocol for Cell Culture and Voreloxin Treatment

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest and do not reach confluency.

-

Allow cells to adhere and resume proliferation (typically 24 hours for adherent cells).

-

Treat the cells with the desired concentrations of Voreloxin. Include a vehicle-treated control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).

Protocol for Sample Preparation, Fixation, and Staining

-

Harvesting Cells:

-

Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

-

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.

-

Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing the cell suspension, add 4.5 mL of cold 70% ethanol dropwise to the tube. This ensures proper fixation and minimizes cell clumping.

-

Incubate the cells on ice or at -20°C for at least 2 hours. Samples can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 500-800 x g for 5-10 minutes. The fixed cells are less dense, so a higher speed may be required.

-

Carefully aspirate the ethanol.

-

Wash the cell pellet with 1-2 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light.

-

Flow Cytometry Acquisition and Analysis

-

Set up the flow cytometer to measure the fluorescence from PI, typically using a 488 nm excitation laser and detecting the emission in the red channel (e.g., >600 nm).

-

Ensure the instrument is set to acquire data on a linear scale for the PI channel.

-

Run the samples at a low to medium flow rate to ensure accurate data collection.

-

Acquire a sufficient number of events (e.g., 10,000-20,000 single-cell events).

-

For data analysis, first gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

-

Next, use a plot of the fluorescence area (FL-A) versus fluorescence width (FL-W) or height (FL-H) to gate on single cells and exclude doublets and aggregates.

-

Generate a histogram of the PI fluorescence for the single-cell population.

-

Use the cell cycle analysis software (e.g., ModFit LT™, FlowJo™, or similar) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results

Treatment of cancer cells with Voreloxin is expected to result in a dose- and time-dependent decrease in the percentage of cells in the G1 phase and a corresponding increase in the percentage of cells in the S and, most notably, the G2/M phases, as demonstrated in Table 1. This accumulation of cells in the G2/M phase is indicative of the activation of the G2 DNA damage checkpoint.

Troubleshooting

-

High CV of G0/G1 peak: This can be due to improper fixation, insufficient staining, or a high flow rate. Ensure that ethanol is added dropwise while vortexing, use a saturating concentration of PI, and acquire data at a low flow rate.

-

Excessive debris: This may indicate cell death. Consider analyzing apoptosis concurrently (e.g., with Annexin V staining in a separate, non-fixed sample). Ensure gentle handling of cells during preparation.

-

Cell clumping: Ensure a single-cell suspension is achieved before fixation. Filtering the stained sample through a nylon mesh before acquisition can also help.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the analysis of Voreloxin-induced cell cycle arrest using flow cytometry. This technique is essential for the preclinical evaluation of Voreloxin and other DNA-damaging agents, offering valuable insights into their mechanism of action and cytostatic effects.

References

- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. haematologica.org [haematologica.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Topoisomerase II Relaxation Assay Featuring Voreloxin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory activity of Voreloxin Hydrochloride on human Topoisomerase IIα using a DNA relaxation assay. Voreloxin is a first-in-class anticancer quinolone derivative that acts as a Topoisomerase II poison by intercalating into DNA.[1][2][3] This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks, cell cycle arrest in G2 phase, and ultimately, apoptosis.[1][3][4]

The Topoisomerase II relaxation assay is a fundamental tool for screening and characterizing potential inhibitors of this critical enzyme, which is a well-validated target in cancer therapy.[1] This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase II. Inhibitors of the enzyme will prevent this relaxation, allowing for a quantitative assessment of their potency.

Principle of the Assay

Topoisomerase II enzymes are essential for resolving DNA topological problems during cellular processes such as replication and transcription.[5] They function by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.[2][6][7] This process requires ATP and a divalent cation like magnesium.[8]

The in vitro relaxation assay utilizes a supercoiled plasmid DNA (e.g., pBR322) as a substrate.[2][9] In the presence of Topoisomerase II, the supercoiled DNA is converted into its relaxed topoisomers. These different DNA conformations can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.[2][7] When an inhibitor like Voreloxin is present, it interferes with the enzymatic activity, resulting in a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[2][7]

Experimental Protocols

Materials and Reagents

-

Human Topoisomerase IIα (e.g., 0.2 U)

-

Supercoiled plasmid DNA (e.g., pBR322, 2 µg)

-

This compound (various concentrations, e.g., 0.0625 µM to 1 µM)

-

10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 600 mM KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM EDTA

-

ATP solution (10 mM)

-

Bovine Serum Albumin (BSA, 30 µg/mL final concentration)

-

Sterile, nuclease-free water

-

1% (w/v) Agarose Gel in TBE Buffer (Tris-borate-EDTA)

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1) (optional, for stopping the reaction)

-

STEB (40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) (optional, for stopping the reaction)

Procedure

-

Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, and 1 µM) in sterile water or an appropriate solvent like DMSO.[2][9] Note that the final solvent concentration in the reaction should be kept low (typically ≤1-2%) to avoid inhibiting the enzyme.[10]

-

Set up the Reaction Mixture: On ice, prepare a master mix for the number of reactions to be performed. For a single 30 µL reaction, combine the following components in the specified order:

-

Sterile, nuclease-free water (to a final volume of 30 µL)

-

3 µL of 10X Topoisomerase II Assay Buffer

-

3 µL of 10 mM ATP

-

1 µL of 30 µg/µL BSA

-

1 µL of supercoiled pBR322 DNA (2 µg/µL)

-

This compound or vehicle control to the desired final concentration.

-

-

Enzyme Addition and Incubation: Add 0.2 units of human Topoisomerase IIα to each reaction tube. Mix gently by pipetting.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[2][9]

-

Stop the Reaction: The reaction can be stopped by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol (24:1).[10] Vortex briefly and centrifuge for 2 minutes.[10] Alternatively, add DNA loading dye directly to the reaction mixture.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% (w/v) agarose gel in TBE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.[2][9] The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software. The percentage of inhibition can be calculated relative to the control (enzyme without inhibitor).

Data Presentation

The inhibitory activity of this compound can be expressed as the concentration that inhibits 50% of the enzyme's activity (IC50). The following table summarizes quantitative data for Voreloxin from various studies.

| Parameter | Cell Line/System | Value | Reference |

| IC50 | In vitro Topoisomerase II relaxation assay | Inhibition observed at concentrations from 0.0625 to 1 µM | [2][9] |

| IC50 | MV4-11 (AML) | 95 ± 8 nM | [3][11] |

| IC50 | HL-60 (AML) | 884 ± 114 nM | [3][11] |

| LD50 | Primary AML blasts (mean ± SD) | 2.30 ± 1.87 µM | [2][6][7] |

| LD50 | NB4 (myeloid cell line) | 0.203 µM | [2] |

| LD50 | HL-60 (myeloid cell line) | 0.061 µM | [2] |

Visualizations

Voreloxin's Mechanism of Action

Caption: Voreloxin's mechanism of action on Topoisomerase II.

Topoisomerase II Relaxation Assay Workflow

Caption: Workflow for the Topoisomerase II relaxation assay.

Logical Relationship of Assay Components

Caption: Logical relationships in the Topoisomerase II assay.

References

- 1. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. haematologica.org [haematologica.org]

- 10. inspiralis.com [inspiralis.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Imaging of Voreloxin Distribution in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voreloxin is a first-in-class anticancer agent that functions as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2][3] This mechanism leads to DNA double-strand breaks, G2 cell cycle arrest, and subsequent apoptosis in cancer cells.[1][3] Understanding the in vivo biodistribution and tumor targeting of Voreloxin is critical for optimizing its therapeutic efficacy and minimizing off-target toxicities. These application notes provide detailed protocols for imaging the distribution of Voreloxin in mouse models, presenting quantitative data, and visualizing its mechanism of action.

Mechanism of Action of Voreloxin

Voreloxin exerts its cytotoxic effects by trapping topoisomerase II on DNA, which prevents the re-ligation of DNA strands.[2][3] This leads to the accumulation of double-strand breaks. The cellular response to this DNA damage involves the activation of cell cycle checkpoints, primarily causing an arrest in the G2 phase, which is followed by the initiation of the apoptotic cascade.[1][4]

Caption: Voreloxin's mechanism of action leading to apoptosis.

Quantitative Data on Voreloxin Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Voreloxin in preclinical models.

Table 1: In Vitro Cytotoxicity of Voreloxin

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 0.061 | [1] |

| NB4 | Acute Promyelocytic Leukemia | 0.203 | [1] |

| A549 | Lung Carcinoma | 0.1 - 1.0 | [4] |

| HCT-116 | Colon Carcinoma | 0.1 - 1.0 | [4] |

| KB Nasopharyngeal | Nasopharyngeal Carcinoma | 0.04 - 0.97 | [5] |

Table 2: In Vivo Efficacy of Voreloxin in Mouse Models

| Mouse Model | Treatment | Endpoint Measured | Result | Reference |

| CD-1 Mice | Voreloxin (20 mg/kg, days 0 and 4) | Bone Marrow Cellularity (Day 6) | 78% reduction | [1] |

| CD-1 Mice | Voreloxin (20 mg/kg, days 0 and 4) | Bone Marrow Cellularity (Day 12) | Returned to 100% (reversible) | [1] |

| Xenograft | Voreloxin (20 mg/kg, weekly x 5) | Tumor Growth Inhibition | 86% inhibition | [5] |

Table 3: Representative Pharmacokinetic Parameters of Voreloxin in Humans

| Parameter | Value | Unit | Reference |

| Clearance | 2 | L/h/m² | [1] |

| Volume of Distribution (steady state) | 50 | L/m² | [1] |

| Terminal Half-life | 22 | hours | [1] |

Experimental Protocols

Protocol 1: Radiolabeling of Voreloxin for Biodistribution Studies

This protocol describes a general method for radiolabeling a small molecule like Voreloxin for quantitative biodistribution studies using a bifunctional chelator and a radionuclide such as Indium-111 (¹¹¹In).

Materials:

-

Voreloxin

-

Bifunctional chelating agent (e.g., CHX-A''-DTPA)

-

¹¹¹InCl₃ in 0.05 M HCl

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Ammonium acetate buffer (0.15 M, pH 6.0)

-

PD-10 desalting columns

-

Instant thin-layer chromatography (iTLC) strips

Procedure:

-

Conjugation: Dissolve Voreloxin and the bifunctional chelator in the conjugation buffer. The molar ratio will need to be optimized, but a starting point is a 1:5 ratio of Voreloxin to chelator. Incubate the reaction for 2-4 hours at room temperature.

-

Purification: Purify the Voreloxin-chelator conjugate using a PD-10 desalting column to remove the unconjugated chelator.

-

Radiolabeling: Add ¹¹¹InCl₃ to the purified Voreloxin-chelator conjugate in ammonium acetate buffer. A typical specific activity to aim for is 5 µCi/µg.[6] Incubate for 30-60 minutes at room temperature.

-

Quality Control: Determine the radiolabeling efficiency using iTLC. A yield of >90% is generally acceptable for in vivo use without further purification.[6]

Caption: Workflow for radiolabeling Voreloxin.